N-acyl-alpha amino acids

N-Acyl-α-amino acids are a class of organic compounds that exhibit diverse biological activities and applications in various fields, including pharmaceuticals, cosmeceuticals, and flavor additives. These molecules contain an α-amino acid with an acyl group attached to the nitrogen atom of the amino group, leading to structural diversity depending on the specific amino acid (e.g., alanine, valine) and the nature of the acyl substituent (e.g., acetyl, propionyl).

Structurally, N-acyl-α-amino acids often possess enhanced lipophilicity compared to their corresponding free α-amino acids, which can improve their solubility in organic solvents and facilitate their cellular uptake. Their unique physicochemical properties make them valuable intermediates for the synthesis of complex molecules or as bioactive compounds themselves.

In pharmaceutical applications, N-acyl-α-amino acids have shown potential as chiral precursors for drug development due to their ability to form stable stereoisomers. They are also investigated in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions, owing to their anti-inflammatory and antioxidant properties.

In cosmeceuticals, N-acyl-α-amino acids have gained attention as effective skin conditioning agents and free radical scavengers, contributing to the development of anti-wrinkle creams, moisturizers, and sun protection products. Additionally, these compounds can be used in flavor additives for food and beverages due to their pleasant taste profiles.

Overall, N-acyl-α-amino acids represent a promising class of molecules with versatile applications across multiple industries, driven by their unique structural features and biological activities.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

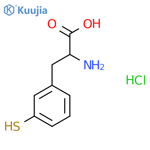

|

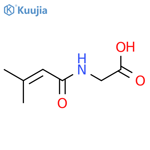

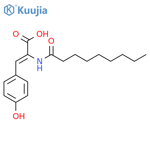

L-Serine,N-(3,5-dideoxy-3-methyl-D-xylonoyl)-2-methyl- | 134381-30-9 | C10H19NO6 |

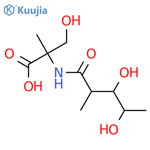

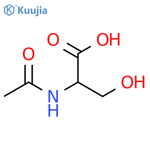

|

N-Acetyl-DL-serine | 97-14-3 | C5H9NO4 |

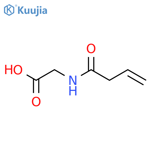

|

Glycine,N-(1-oxo-3-buten-1-yl)- | 73122-61-9 | C7H11NO3 |

|

3-Methylcrotonyl Glycine | 33008-07-0 | C7H11NO3 |

|

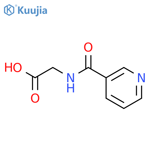

Nicotinuric acid | 583-08-4 | C8H8N2O3 |

|

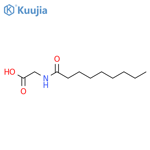

GLYCINE, N-(1-OXONONYL)- | 79251-60-8 | C11H21NO3 |

|

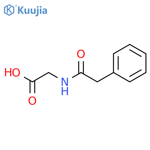

Phenylacetylglycine | 500-98-1 | C10H11NO3 |

|

Thalassotalic acid C | 1867136-50-2 | C18H25NO4 |

|

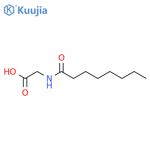

N-Octanoylglycine | 14246-53-8 | C10H19NO3 |

|

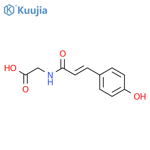

Glycine, N-[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]- | 10003-42-6 | C11H11NO4 |

関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

推奨される供給者

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品